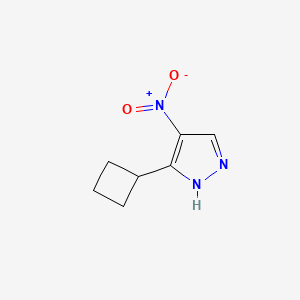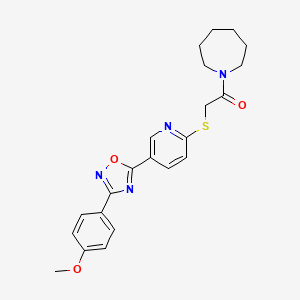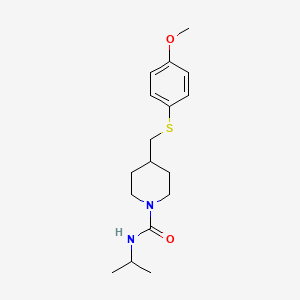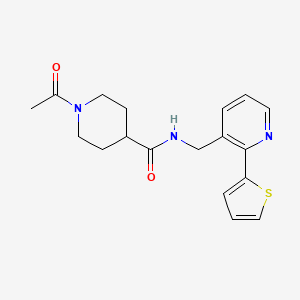
3-Cyclobutyl-4-nitro-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Cyclobutyl-4-nitro-1H-pyrazole” is a chemical compound with the molecular formula C7H9N3O2. It’s a member of the pyrazole family, which are known as versatile scaffolds in organic synthesis and medicinal chemistry .
Molecular Structure Analysis
Pyrazoles are interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism. This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .科学的研究の応用
Novel Synthesis Techniques
A significant application of 3-Cyclobutyl-4-nitro-1H-pyrazole in scientific research is in the development of novel synthesis techniques for pyrazole derivatives. Research by Deng and Mani (2008) has outlined a regioselective synthesis approach for creating 1,3,4-tri- or 1,3,4,5-tetrasubstituted pyrazoles, highlighting the utility of 3-Cyclobutyl-4-nitro-1H-pyrazole in facilitating reversed, exclusive 1,3,4-regioselectivity in reactions with hydrazones and nitroolefins. This is a crucial advancement in organic synthesis, offering a method to achieve high yields through base-mediated reactions and subsequent quenching with strong acids (Deng & Mani, 2008).
1,3-Dipolar Cycloaddition for Heterocyclic Compounds
Jones et al. (1998) explored the 1,3-dipolar cycloaddition of nitrile oxides, formed by dehydration of primary nitro compounds including pyrazole derivatives, with pyrrolidine enamines. This reaction route leads to isoxazole-4-carboxylates, which further undergo transformations to produce 3-acyltetronic acids and 3-acyl-4-hydroxytetrahydropyran-2-ones. This method represents a valuable strategy for constructing oxygen heterocyclic triones, demonstrating the versatile role of nitropyrazole derivatives in synthesizing complex heterocyclic structures (Jones et al., 1998).
Microwave-Assisted Synthesis
Gomez et al. (2009) reported on the microwave-assisted reactions of nitroheterocycles, including 4-nitro-1-(p-toluenesulfonyl)pyrazole, with dienes. This innovative approach highlights the efficiency of microwave irradiation in solvent-free conditions to achieve cycloaddition and sigmatropic shift reactions, leading to the formation of novel pyrazole derivatives. The study showcases the potential of 3-Cyclobutyl-4-nitro-1H-pyrazole in enabling the rapid synthesis of heterocyclic compounds under microwave-assisted conditions (Gomez et al., 2009).
Photoactivated 1,3-Dipolar Cycloaddition
Wang et al. (2007) developed a mild, photoactivated 1,3-dipolar cycloaddition procedure for the synthesis of polysubstituted pyrazolines, involving the in situ generation of reactive nitrile imine dipoles and their spontaneous cycloaddition with various 1,3-dipolarophiles. This technique emphasizes the role of 3-Cyclobutyl-4-nitro-1H-pyrazole derivatives in facilitating the generation of highly functionalized compounds through light-mediated cycloaddition reactions, demonstrating the method's excellent solvent compatibility, functional group tolerance, regioselectivity, and yield (Wang et al., 2007).
Safety and Hazards
The safety data sheet for a similar compound, 4-Nitro-1H-pyrazole, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
作用機序
Target of Action
Nitropyrazole compounds are known to be valuable semiproducts for the synthesis of various pharmaceutical compounds, including inhibitors and therapeutic agents .
Mode of Action
Nitropyrazoles, in general, are used in the synthesis of biologically active compounds, suggesting that they may interact with their targets to induce changes that contribute to their therapeutic effects .
Biochemical Pathways
Given its potential use in the synthesis of pharmaceutical compounds, it’s plausible that it may influence a variety of biochemical pathways depending on the specific therapeutic agents it’s used to produce .
Result of Action
As a building block for the synthesis of various pharmaceutical compounds, its effects would likely depend on the specific compounds it’s used to produce .
特性
IUPAC Name |
5-cyclobutyl-4-nitro-1H-pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c11-10(12)6-4-8-9-7(6)5-2-1-3-5/h4-5H,1-3H2,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQZQCPFSQEIGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C(C=NN2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1374830-12-2 |
Source


|
| Record name | 3-cyclobutyl-4-nitro-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,4-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2359187.png)

![2-Ethyl-5-(furan-2-yl(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2359192.png)
![4-(4-chlorophenyl)-4-oxo-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)butanamide](/img/structure/B2359193.png)
![Ethyl 6-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2359195.png)
![1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea](/img/no-structure.png)



![Methyl 3-{(4-methylphenyl)[2-oxo-2-(phenylamino)ethyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2359203.png)
![2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2359204.png)

